

1-azido-4-iodobutane synthesis of phenyltriazole-deoxynojirimycin hybrids

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Compound Focus: 1-Azido-4-iodobutane

CAS No.: 148759-55-1

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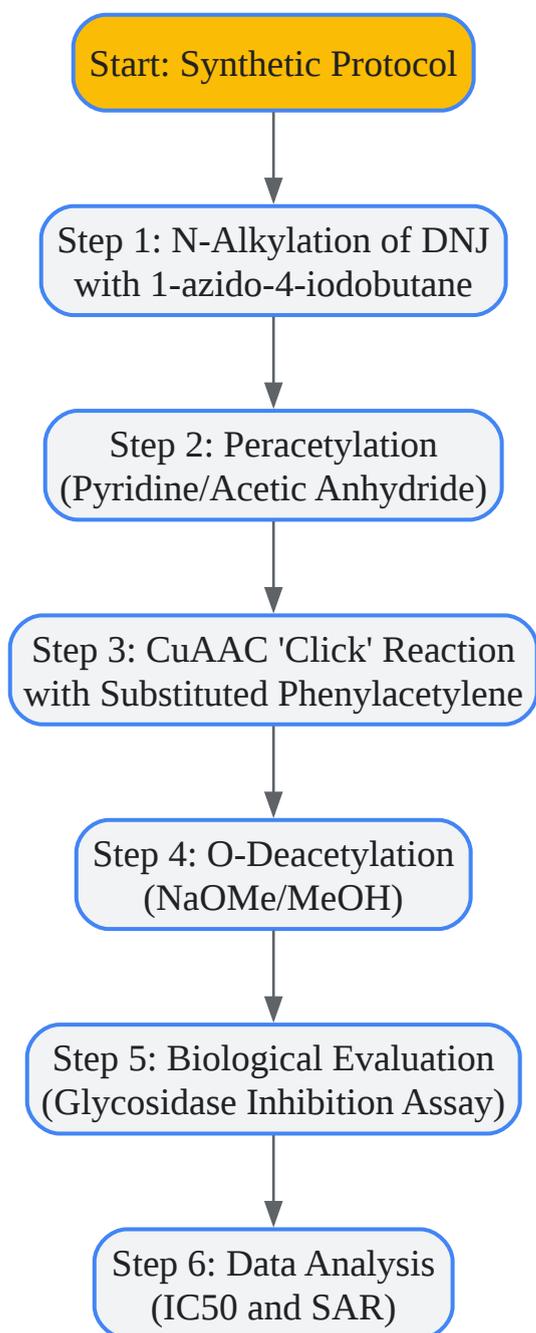
Introduction & Therapeutic Rationale

1-Deoxynojirimycin (DNJ) is a natural iminosugar and a potent α -glucosidase inhibitor. It mimics the transition state of glycoside hydrolysis, making it a lead compound for developing treatments for type 2 diabetes and lysosomal storage disorders [1] [2]. A proven strategy to enhance its potency and selectivity is through **N-alkylation** with lipophilic chains, which helps the molecule better access the enzyme's active site [3].

The "click chemistry" approach, specifically the **Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)**, is ideal for creating diverse chemical libraries. Using **1-azido-4-iodobutane** as a 4-carbon linker allows for the modular attachment of a DNJ core to variously substituted phenylacetylenes, forming a stable 1,2,3-triazole ring. This hybrid architecture can significantly boost α -glucosidase inhibition compared to the parent DNJ molecule [3].

Workflow for Synthesis & Evaluation

The entire process, from synthesis to initial biological evaluation, follows a logical sequence as outlined below.



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Detailed Experimental Protocols

Protocol 1: Synthesis of N-Alkylated Azide Intermediate (21/22) [3]

- **Objective:** To attach the 4-carbon azide linker to the DNJ molecule.
- **Reaction:** N-Alkylation via nucleophilic substitution.
- **Materials:**
 - 1-Deoxynojirimycin (DNJ, **1**)
 - **1-Azido-4-iodobutane** (CAS 148759-55-1 [4])
 - Anhydrous Potassium Carbonate (K_2CO_3)
 - Anhydrous N,N-Dimethylformamide (DMF)
- **Procedure:**
 - Dissolve DNJ (1.0 equiv) and K_2CO_3 (2.5 equiv) in anhydrous DMF under an inert atmosphere.
 - Add **1-azido-4-iodobutane** (1.2 equiv) dropwise.
 - Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC.
 - Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
 - Purify the crude product (**21**) via flash chromatography.
 - **Peracetylation:** Dissolve the purified azide **21** in a mixture of pyridine and acetic anhydride (1:1). Stir at room temperature for 12 hours. Concentrate and purify to obtain the peracetylated click precursor **22**.

Protocol 2: CuAAC 'Click' Reaction & Deprotection (to 23-33 and 10-20) [3]

- **Objective:** To conjugate the DNJ-azide with phenylacetylenes and obtain the final hybrids.
- **Reaction:** Copper-Catalyzed Azide-Alkyne Cycloaddition.
- **Materials:**
 - DNJ-azide precursor (**22**)
 - Substituted phenylacetylene derivatives
 - Copper(II) Sulfate Pentahydrate ($CuSO_4 \cdot 5H_2O$)
 - Sodium Ascorbate
 - tert-Butanol and Water mixture (1:1)
 - Sodium Methoxide (NaOMe) in Methanol
- **Procedure:**
 - Dissolve the DNJ-azide **22** (1.0 equiv) and the phenylacetylene (1.5 equiv) in a tert-BuOH/ H_2O mixture (1:1).
 - Add sodium ascorbate (0.5 equiv) and $CuSO_4 \cdot 5H_2O$ (0.25 equiv) sequentially.
 - Stir the reaction vigorously at room temperature for 8-12 hours.
 - After completion, concentrate, extract with ethyl acetate, and purify to yield the triazole product (**23-33**).
 - **O-Deacetylation:** Dissolve the acetylated triazole in anhydrous methanol. Add a catalytic amount of NaOMe (0.1 equiv) and stir at room temperature for 2-4 hours.

- Neutralize with a weak ion-exchange resin, filter, and concentrate to obtain the final deprotected phenyltriazole-DNJ hybrid (**10-20**).

Protocol 3: In Vitro α -Glucosidase Inhibition Assay [3]

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of the synthesized hybrids.
- **Materials:**
 - α -Glucosidase (from yeast)
 - Substrate (e.g., p-Nitrophenyl α -D-glucopyranoside, pNPG)
 - Phosphate Buffer (pH 6.8)
 - Test compounds (**10-20**) and DNJ standard
 - Microplate reader
- **Procedure:**
 - Prepare serial dilutions of the test compounds and DNJ in phosphate buffer.
 - In a 96-well plate, mix 50 μ L of enzyme solution with 50 μ L of compound solution.
 - Pre-incubate at 37°C for 10 minutes.
 - Initiate the reaction by adding 100 μ L of substrate (pNPG) solution.
 - Incubate at 37°C for 30 minutes and stop the reaction by adding 100 μ L of sodium carbonate solution.
 - Measure the absorbance of the released p-nitrophenol at 405 nm.
 - Calculate the percentage inhibition and plot the dose-response curve to determine IC_{50} values.

Data Analysis & Structure-Activity Relationships

The inhibitory data reveals clear structure-activity relationships, which are crucial for guiding future design.

Table 1: Inhibitory Activity (IC_{50}) of Selected Phenyltriazole-DNJ Hybrids Against α -Glucosidase [3]

Compound	Linker Length (Methylenes)	R (4-Position Substituent)	IC_{50} (μ M) \pm S.D.
DNJ	-	-	155 \pm 15
7	4	H	551 \pm 23
8	4	Methyl	324 \pm 65
9	4	Amyl (Pentyl)	63 \pm 6

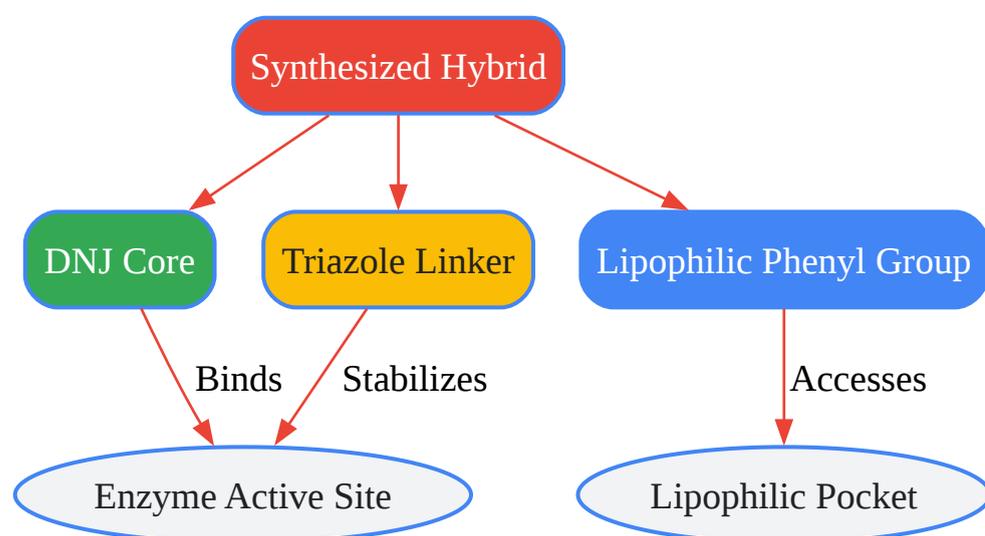
Compound	Linker Length (Methylenes)	R (4-Position Substituent)	IC ₅₀ (μM) ± S.D.
12	4	Heptyl	105 ± 9
16	6	Propyl	11 ± 1
17	6	Butyl	16 ± 2
18	6	Amyl (Pentyl)	15 ± 1
19	6	Hexyl	17 ± 1
20	6	Heptyl	14 ± 1

Key SAR Insights from Data:

- **Linker Length is Critical:** A **C6 linker** consistently yields vastly more potent inhibitors (IC₅₀ ~11-17 μM) than a C4 linker, highlighting the importance of optimal reach to the enzyme's lipophilic pocket [3].
- **Optimal Substituent Bulk:** For C4-linked hybrids, activity increases with substituent size up to amyl (pentyl, **9**). For the superior C6-linked hybrids, activity is high and largely independent of the alkyl chain length from propyl to heptyl (**16-20**), suggesting the pocket is readily satisfied [3].
- **Competitive Inhibition:** Kinetic studies (Lineweaver-Burk plots) for compounds like **18** and **19** confirm they act as **competitive inhibitors**, binding directly to the enzyme's active site [3].

Mechanism of Action & Molecular Interactions

The biological activity stems from the hybrid's ability to interact with the enzyme's catalytic site and an adjacent lipophilic pocket. The visual below summarizes this mechanism and the synthetic strategy.



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Application Notes & Critical Points

- **Purity & Characterization:** All final hybrids should be characterized by (^1H) and (^{13}C) NMR spectroscopy. The triazole proton (H5) appears at ~ 7.76 ppm, and a large $\Delta(\delta\text{C4}-\delta\text{C5})$ value of ~ 28 ppm in the (^{13}C) NMR spectrum confirms the 1,4-disubstituted regioisomer [3].
- **Solubility Considerations:** Most hybrids (except those with very long alkyl chains like **15**) are soluble in water, which is beneficial for biological testing [3].
- **Cytotoxicity Profile:** At low concentrations (up to $10\ \mu\text{M}$), these hybrids show no cytotoxicity to HL60 cells. However, at $50\ \mu\text{M}$, compound **20** (C6 linker, heptyl) exhibited toxicity, indicating a chain-length-dependent effect that must be considered during lead optimization [3].

Conclusion

This protocol outlines a robust and efficient method for synthesizing a library of phenyltriazole-deoxynojirimycin hybrids using **1-azido-4-iodobutane** as a key building block. The resulting compounds demonstrate significantly enhanced α -glucosidase inhibitory activity compared to DNJ, with the **C6-linked hybrids showing particular promise** as potential anti-diabetic leads. The SAR insights provide a clear roadmap for further optimization of potency and selectivity.

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